BenchChemオンラインストアへようこそ!

Estramustine (phosphate sodium)

Prostate cancer PSA response Phase III trial

Estramustine phosphate sodium (EMP, Emcyt, Estracyt; CAS 52205-73-9) is a synthetic conjugate of estradiol and nor-nitrogen mustard linked via a carbamate bridge, formulated as the water-soluble disodium phosphate salt. It functions through a unique dual mechanism: its estradiol metabolites suppress plasma testosterone to castration-level concentrations, while estramustine and estromustine bind to microtubule-associated proteins (MAPs) and tubulin at a site distinct from vinca alkaloids and taxanes, inducing microtubule depolymerization and mitotic arrest.

Molecular Formula C23H30Cl2NNa2O6P
Molecular Weight 564.3 g/mol
Cat. No. B12427950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstramustine (phosphate sodium)
Molecular FormulaC23H30Cl2NNa2O6P
Molecular Weight564.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]
InChIInChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1
InChIKeyIIUMCNJTGSMNRO-VVSKJQCTSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estramustine Phosphate Sodium: A Dual-Mechanism Antimicrotubule Agent for Prostate Cancer Research and Procurement


Estramustine phosphate sodium (EMP, Emcyt, Estracyt; CAS 52205-73-9) is a synthetic conjugate of estradiol and nor-nitrogen mustard linked via a carbamate bridge, formulated as the water-soluble disodium phosphate salt [1]. It functions through a unique dual mechanism: its estradiol metabolites suppress plasma testosterone to castration-level concentrations, while estramustine and estromustine bind to microtubule-associated proteins (MAPs) and tubulin at a site distinct from vinca alkaloids and taxanes, inducing microtubule depolymerization and mitotic arrest [2]. EMP is selectively concentrated in prostatic tissue and has demonstrated clinical activity both as monotherapy and in combination with other antimicrotubule agents in hormone-refractory prostate cancer [3].

Why Generic Substitution with Conventional Microtubule Inhibitors or Estrogens Is Inadequate: Evidence for Estramustine Phosphate Sodium Differentiation


Estramustine phosphate sodium cannot be replaced by simple microtubule inhibitors (e.g., vinblastine, paclitaxel) or pure estrogenic agents (e.g., diethylstilbestrol, estradiol) because EMP combines both activities within a single prodrug that is selectively activated in prostatic tissue [1]. In Phase III trials, adding EMP to vinblastine significantly improved PSA response rates from 3.2% to 25.2% and prolonged time to progression from 2.2 to 3.7 months, demonstrating synergy that a microtubule inhibitor alone does not achieve [2]. Conversely, compared to the estrogen diethylstilbestrol, EMP exhibits a distinct cardiovascular toxicity profile while maintaining equivalent testosterone suppression [3]. These differences arise from EMP's unique binding to a distinct tubulin site (Kd ≈30 μM) and MAP-2 (Kd 15–20 μM), which does not compete with vinca alkaloid or taxane binding sites and underpins rationally designed combination regimens [4].

Quantitative Differentiation Evidence for Estramustine Phosphate Sodium: Head-to-Head and Cross-Study Comparisons


PSA Response and Time to Progression: EMP/Vinblastine vs. Vinblastine Alone in Hormone-Refractory Prostate Cancer

In a Phase III randomized trial (n=193) comparing vinblastine (V) alone versus vinblastine plus oral estramustine phosphate (EM-V) in hormone-refractory prostate cancer, EM-V demonstrated a >90% relative increase in PSA response rate (≥50% decline sustained ≥3 months) and significantly prolonged time to progression [1]. Specifically, the PSA response rate was 25.2% for EM-V versus 3.2% for V (P<0.0001), and the median time to progression was 3.7 months for EM-V versus 2.2 months for V (P<0.001). Overall survival trended in favor of EM-V (median 11.9 vs 9.2 months; P=0.08) [1].

Prostate cancer PSA response Phase III trial Combination chemotherapy

Overall Survival and PSA Response: Docetaxel/Estramustine vs. Mitoxantrone/Prednisone in Androgen-Independent Prostate Cancer

In a Phase III randomized trial enrolling 770 men with metastatic androgen-independent prostate cancer, the combination of docetaxel plus estramustine (n=338) was compared to mitoxantrone plus prednisone (n=336) [1]. The estramustine-containing regimen yielded a statistically significant improvement in median overall survival: 17.5 months versus 15.6 months (HR 0.80, 95% CI 0.67–0.97, P=0.02) [1]. Additionally, PSA declines of ≥50% were achieved in 50% of patients receiving docetaxel/estramustine versus 27% receiving mitoxantrone/prednisone (P<0.001), and median time to progression was 6.3 months versus 3.2 months (P<0.001) [1].

Overall survival Docetaxel Mitoxantrone Androgen-independent prostate cancer Phase III

Testosterone Suppression and Objective Progression: Estramustine Phosphate + LHRH Agonist vs. Flutamide + LHRH Agonist

In a randomized study of chemohormonal therapy as primary treatment for metastatic prostate cancer, estramustine phosphate (EMP) plus an LHRH agonist was compared to flutamide plus an LHRH agonist [1]. The median time to objective progression was 25.4 months in the EMP group versus 14.6 months in the flutamide group [1]. Serum testosterone and follicle-stimulating hormone levels were significantly lower in the EMP arm, consistent with pharmacodynamic data showing EMP reduces plasma testosterone from approximately 20 nmol/L to 0.6 nmol/L at a dose of only 70 mg/day—achieving surgical castration-level suppression [2].

Testosterone suppression Flutamide LHRH agonist Metastatic prostate cancer Chemohormonal therapy

Cardiovascular Safety Profile: Estramustine Phosphate vs. Diethylstilbestrol (DES) in Advanced Prostate Cancer

A Phase III EORTC trial randomized 227 evaluable patients with T3–T4 M0/M1 prostate cancer to receive low-dose estramustine phosphate (280 mg BID for 8 weeks, then 140 mg BID) or diethylstilbestrol (DES, 1 mg TID) [1]. While overall survival and objective response rates did not differ significantly, DES was associated with a significantly worse degree of cardiovascular toxicity than EMP—particularly in patients with no prior cardiovascular disease history [1]. In a separate double-blind crossover trial (n=236), non-castrated patients receiving EMP had a significantly longer duration without objective progression than those receiving DES (P<0.01) [2].

Cardiovascular toxicity Diethylstilbestrol Estramustine phosphate Phase III Safety

Unique Tubulin-Binding Site: Estramustine Kd and Lack of Competition with Vinblastine/Colchicine

Equilibrium dialysis and photoaffinity labeling studies demonstrate that estramustine binds to bovine brain tubulin with an affinity constant (Ka equivalent Kd) of 23 ± 5 μM [1], while video microscopy assays report a Kd of approximately 30 μM for inhibition of microtubule dynamic instability [2]. Critically, estramustine does not affect [³H]vinblastine binding, and vinblastine does not compete with [¹⁴C]estramustine covalent labeling [1]. Estramustine binding is also distinct from the colchicine site [1][2]. Estramustine additionally binds MAP-2 with a Kd of 15 μM (Scatchard analysis) and MAP-1 with a Kd of 10 μM, inhibiting MAP-driven microtubule assembly at 20–60 μM [3][4]. This distinct binding profile explains the additive/synergistic effects observed when EMP is combined with vinblastine or taxanes.

Tubulin binding Kd Binding site Microtubule dynamics Vinblastine Colchicine

Aqueous Solubility and Formulation Advantage: Estramustine Phosphate Sodium vs. Free Estramustine Base

The phosphate ester prodrug formulation is essential for practical use. Estramustine phosphate sodium (disodium salt monohydrate) exhibits aqueous solubility of ≥50 mg/mL in water (room temperature), with vendor specifications reporting up to 100 mg/mL (177.19 mM) . In contrast, the free estramustine base has an aqueous solubility of <1 mg/L, a difference exceeding 50,000-fold [1]. The phosphate group is rapidly cleaved in vivo by phosphatases in the gastrointestinal tract and prostate tissue to yield the active metabolites estramustine and estromustine [2]. This solubility advantage enables oral capsule formulation (140 mg estramustine phosphate equivalent per capsule) and facilitates preparation of stock solutions for in vitro studies in aqueous buffers without DMSO .

Aqueous solubility Formulation Bioavailability Estramustine phosphate Prodrug

Estramustine Phosphate Sodium: Evidence-Derived Application Scenarios for Procurement and Experimental Design


Combination Therapy Studies with Microtubule Inhibitors in Castration-Resistant Prostate Cancer Models

Estramustine phosphate sodium is uniquely suited for combination regimens with vinblastine, paclitaxel, or docetaxel, as its novel tubulin-binding site (Kd 23–30 μM) does not overlap with vinca alkaloid or taxane binding sites [1]. In a Phase III trial, adding EMP to vinblastine improved PSA response from 3.2% to 25.2% (P<0.0001) [2], and adding EMP to docetaxel improved median overall survival from 15.6 to 17.5 months versus mitoxantrone (P=0.02) [3]. Procurement should specify EMP (CAS 52205-73-9) at ≥95% purity (HPLC) for reproducible in vivo and in vitro combination studies.

Dual-Mechanism (Hormonal + Cytotoxic) Intervention Studies in Hormone-Sensitive Prostate Cancer

EMP achieves surgical castration-level testosterone suppression (≤0.6 nmol/L) at doses as low as 70 mg/day [1] while simultaneously exerting antimicrotubule cytotoxic effects. In comparative chemohormonal therapy trials, EMP + LHRH agonist prolonged median time to objective progression to 25.4 months versus 14.6 months for flutamide + LHRH agonist [2]. This dual mechanism makes EMP particularly valuable for studies investigating pathways at the intersection of androgen signaling and mitotic progression, and it cannot be replaced by an antiandrogen plus a separate cytotoxic agent.

High-Purity Reference Standard Procurement for Analytical Method Development and GMP Formulation

EMP sodium monohydrate (MW 564.35, CAS 52205-73-9) is available as a crystalline solid with melting point 238–243°C and purity specifications ranging from ≥95% to ≥99% (HPLC) [1]. The compound's high aqueous solubility (≥50 mg/mL) enables accurate preparation of calibration standards for LC-MS/MS bioanalytical methods without organic solvent interference [2]. For Quality Control applications supporting Abbreviated New Drug Applications (ANDA) or commercial production, certified reference standards with full characterization data are available [3].

Tubulin Isotype-Mediated Drug Resistance Research in Prostate Carcinoma

Estramustine-resistant prostate carcinoma cells overexpress βIII- and βIVa-tubulin isotypes, and [¹⁴C]estramustine incorporation into the βIII isotype occurs with reduced efficiency [1]. EMP provides a tool compound for probing tubulin isotype-dependent resistance mechanisms, as its distinct binding site (non-competitive with vinblastine) enables studies of cross-resistance patterns between antimicrotubule agent classes [1][2]. Procurement for such studies should specify the phosphate sodium salt to ensure solubility compatibility with aqueous tubulin polymerization assays.

Quote Request

Request a Quote for Estramustine (phosphate sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.